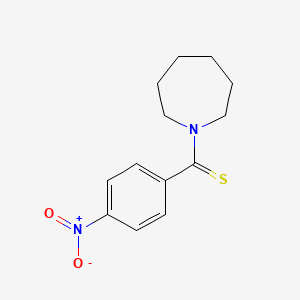
(Azepan-1-yl)(4-nitrophenyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azepan-1-yl)(4-nitrophenyl)methanethione is a chemical compound characterized by the presence of an azepane ring, a nitrophenyl group, and a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-1-yl)(4-nitrophenyl)methanethione typically involves the reaction of azepane with 4-nitrobenzaldehyde under specific conditions to form an intermediate, which is then treated with a sulfur-containing reagent to introduce the methanethione group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Azepan-1-yl)(4-nitrophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methanethione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Azepan-1-yl)(4-nitrophenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Azepan-1-yl)(4-nitrophenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the azepane ring may interact with hydrophobic pockets in proteins. The methanethione group can form covalent bonds with nucleophilic residues in target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (Azepan-1-yl)(4-tert-butylphenyl)methanone
- 1-Azepanyl(4-methylphenyl)methanethione
- Azone® (1-dodecylazacycloheptan-2-one)
Uniqueness
(Azepan-1-yl)(4-nitrophenyl)methanethione is unique due to the presence of both a nitrophenyl group and a methanethione moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its structural features allow for diverse applications in various fields of research.
Properties
CAS No. |
92071-63-1 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
azepan-1-yl-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O2S/c16-15(17)12-7-5-11(6-8-12)13(18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
InChI Key |
JYSQMNTXQONMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


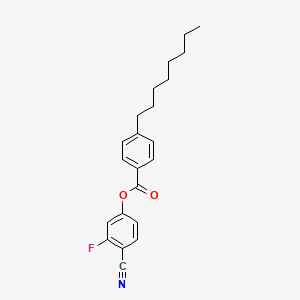
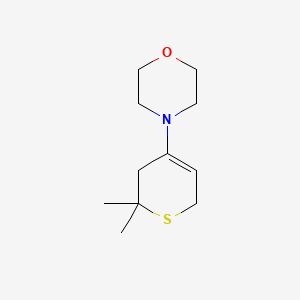
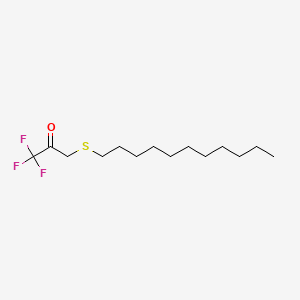

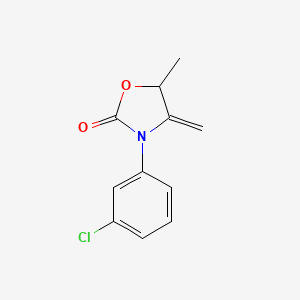
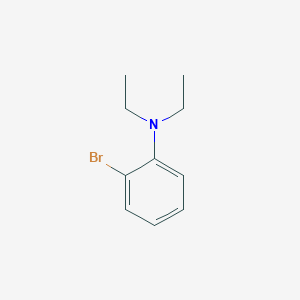
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
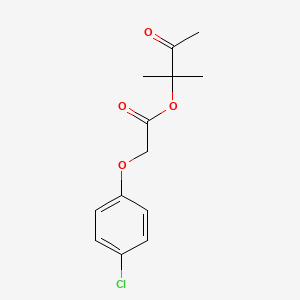
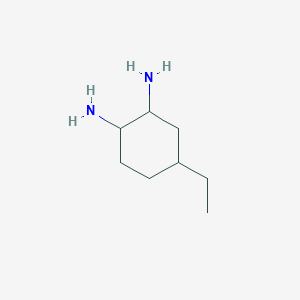


![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)

